Cas no 1897388-33-8 (3-(propan-2-yloxy)-1H-pyrazole)

3-(Propan-2-yloxy)-1H-pyrazole is a versatile heterocyclic compound featuring a pyrazole core substituted with an isopropoxy group at the 3-position. This structure imparts unique reactivity and functional group compatibility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its pyrazole moiety offers stability and potential for further derivatization, while the isopropoxy group enhances solubility and modulates electronic properties. The compound is particularly useful in the development of bioactive molecules due to its ability to participate in hydrogen bonding and act as a scaffold for targeted modifications. Its synthetic flexibility and well-defined chemical behavior make it a reliable choice for research and industrial applications.
3-(propan-2-yloxy)-1H-pyrazole structure
1897388-33-8 structure
Product Name:3-(propan-2-yloxy)-1H-pyrazole
CAS No:1897388-33-8
MF:C6H10N2O
MW:126.156401157379
MDL:MFCD30536390
CID:5686606
PubChem ID:68602893
Update Time:2025-06-13

3-(propan-2-yloxy)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1897388-33-8
    • 3-(propan-2-yloxy)-1H-pyrazole
    • 5-propan-2-yloxy-1H-pyrazole
    • SCHEMBL3337826
    • EN300-22148399
    • 3-Isopropoxy-1h-pyrazole
    • 1H-Pyrazole, 3-(1-methylethoxy)-
    • MDL: MFCD30536390
    • Inchi: 1S/C6H10N2O/c1-5(2)9-6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8)
    • InChI Key: MVHJDJIICMGNQT-UHFFFAOYSA-N
    • SMILES: O(C1=CC=NN1)C(C)C

Computed Properties

  • Exact Mass: 126.079312947g/mol
  • Monoisotopic Mass: 126.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 85.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 37.9Ų

Experimental Properties

  • Density: 1.065±0.06 g/cm3(Predicted)
  • Boiling Point: 243.5±13.0 °C(Predicted)
  • pka: 13.20±0.10(Predicted)

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Additional information on 3-(propan-2-yloxy)-1H-pyrazole

Introduction to 3-(propan-2-yloxy)-1H-pyrazole (CAS No. 1897388-33-8)

3-(propan-2-yloxy)-1H-pyrazole, with the CAS number 1897388-33-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 3-(propan-2-yloxy)-1H-pyrazole.

Chemical Structure and Properties

3-(propan-2-yloxy)-1H-pyrazole is characterized by its unique molecular structure, which consists of a pyrazole ring substituted with an isopropoxy group at the 3-position. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, and the isopropoxy group adds a hydrophobic character to the molecule. This combination of structural features imparts several important properties to 3-(propan-2-yloxy)-1H-pyrazole, including solubility, stability, and reactivity.

The molecular formula of 3-(propan-2-yloxy)-1H-pyrazole is C7H10N2O, and its molecular weight is approximately 146.16 g/mol. The compound is typically a white crystalline solid at room temperature and exhibits good solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 3-(propan-2-yloxy)-1H-pyrazole can be achieved through several well-established routes. One common method involves the reaction of 3-hydroxy-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This nucleophilic substitution reaction proceeds smoothly under mild conditions, yielding high yields of the desired product.

An alternative synthetic route involves the condensation of hydrazine with an appropriate acyl chloride or ester followed by alkylation with isopropyl bromide. This multi-step process allows for greater flexibility in the synthesis and can be tailored to produce various derivatives of 3-(propan-2-yloxy)-1H-pyrazole.

Biological Properties and Applications

3-(propan-2-yloxy)-1H-pyrazole has been extensively studied for its biological activities, particularly in the context of medicinal chemistry. One of its most notable properties is its ability to act as an inhibitor of specific enzymes involved in various physiological processes. For instance, recent research has shown that 3-(propan-2-yloxy)-1H-pyrazole exhibits potent inhibitory activity against phosphodiesterase (PDE) enzymes, which are key regulators of cyclic nucleotide signaling pathways.

Inhibition of PDEs by compounds like 3-(propan-2-yloxy)-1H-pyrazole can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which have been implicated in a wide range of therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular benefits. These findings have sparked significant interest in developing 3-(propan-2-yloxy)-1H-pyrazole-based drugs for various clinical applications.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 3-(propan-2-yloxy)-1H-pyrazole-based compounds has been further explored through preclinical studies and early-stage clinical trials. One promising area of research involves the use of these compounds as potential treatments for inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Preclinical studies have demonstrated that 3-(propan-2-yloxy)-1H-pyrazole-derived inhibitors can effectively reduce inflammation and improve lung function in animal models.

In addition to their anti-inflammatory properties, compounds derived from 3-(propan-2-yloxy)-1H-pyrazole have shown promise in cancer therapy. Recent studies have reported that these compounds can selectively target cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. For example, one study published in the Journal of Medicinal Chemistry found that a derivative of 3-(propan-2-yloxy)-1H-pyrazole exhibited significant anti-tumor activity against breast cancer cells both in vitro and in vivo.

Mechanisms of Action strong> p > < p >The biological activities of 3 -( propan - 2 - yloxy ) - 1 H - pyrazole strong >are attributed to its ability to modulate specific molecular targets . For instance , inhibition of PDE enzymes leads to increased levels of cAMP and cGMP , which can activate downstream signaling pathways involved in cell survival , proliferation , and inflammation . Additionally , some derivatives of 3 -( propan - 2 - yloxy ) - 1 H - pyrazole strong >have been shown to interact with other targets such as kinases , ion channels , and transcription factors , further expanding their therapeutic potential . p > < p >< strong >Current Research Trends strong > p > < p >Ongoing research on 3 -( propan - 2 - yloxy ) - 1 H - pyrazole strong >and its derivatives continues to uncover new insights into their mechanisms of action and potential applications . One emerging trend involves the development of prodrugs designed to enhance the bioavailability and selectivity of these compounds . Prodrugs are inactive precursors that are converted into active drugs within the body , often through enzymatic processes . By designing prodrugs based on 3 -( propan - 2 - yloxy ) - 1 H - pyrazole strong >structures , researchers aim to improve pharmacokinetic properties such as solubility , stability , and tissue distribution . p > < p >Another area of active research focuses on combinatorial approaches involving 3 -( propan - 2 - yloxy ) - 1 H - pyrazole strong >and other therapeutic agents . For example , combining these compounds with existing anti-inflammatory or anti-cancer drugs may enhance their efficacy while reducing side effects . Clinical trials are currently underway to evaluate the safety and effectiveness of such combination therapies . p > < p >< strong >Conclusion strong > p > < p >< strong >3 -( propan - 2 - yloxy ) - 1 H - pyrazole ( CAS No . 1897388 - 33 - 8 ) strong >is a promising compound with a wide range of biological activities and therapeutic potential . Its unique chemical structure provides a foundation for developing novel drugs targeting various diseases , including inflammatory disorders , cancer , and cardiovascular conditions . Ongoing research continues to expand our understanding of this compound 's mechanisms of action and optimize its use in clinical settings . As new findings emerge ,< strong > 3 -( propan - 2 - yloxy ) - 1 H - pyrazole strong >is poised to play a significant role in advancing medical treatments for numerous health challenges . p > article > response >

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